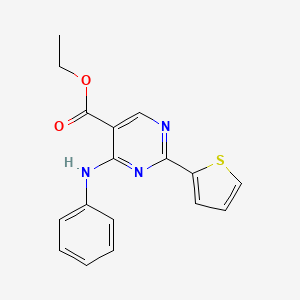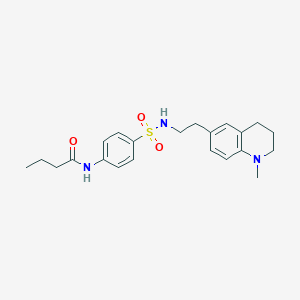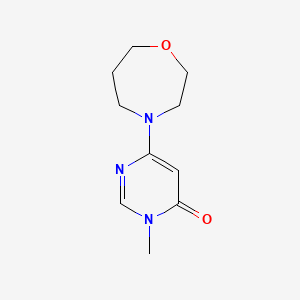
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one is a chemical compound that has gained immense interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that has a pyrimidine ring and an oxazepane ring. The synthesis of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one is a complex process that involves several steps.
Scientific Research Applications
Synthesis and Biological Activity of Derivatives:
- Researchers have synthesized new derivatives, including those with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, in addition to the pyrimidine fragment. These compounds have shown pronounced plant growth-stimulating effects (Pivazyan et al., 2019).
Microwave Irradiative Cyclocondensation for Heterocyclics:
- Pyrimidine linked pyrazole heterocyclics have been synthesized using microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, demonstrating promising biological activities (Deohate & Palaspagar, 2020).
Crystal Structure and DFT Studies:
- The crystal structure and density functional theory (DFT) studies of pyrimidine derivatives have been conducted. These studies are crucial for understanding the correlation between molecular structure and macroscopic properties, which is essential in developing compounds with desired biological activities (Murugavel et al., 2014).
Antimicrobial and Anticancer Agents:
- Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies are significant in the development of new therapeutic agents (Rahmouni et al., 2016).
Hydrogen-Bonded Supramolecular Assemblies:
- Pyrimidine derivatives have been investigated as suitable ligands for co-crystallization, forming hydrogen-bonded supramolecular assemblies. This research is relevant in the field of crystal engineering and materials science (Fonari et al., 2004).
properties
IUPAC Name |
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-8-11-9(7-10(12)14)13-3-2-5-15-6-4-13/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQGIWKLISRJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

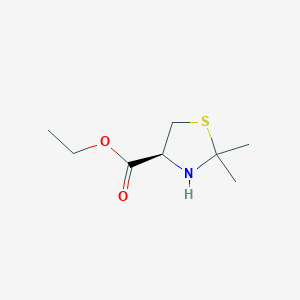

![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide](/img/no-structure.png)
![1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2594751.png)

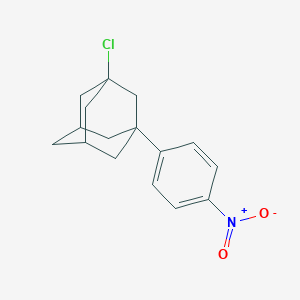
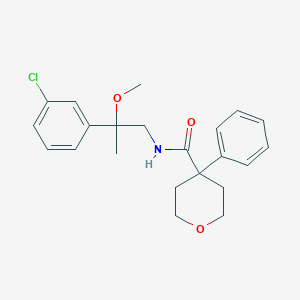

![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)
